Cobalt tungstate

Vue d'ensemble

Description

Cobalt tungstate (CoWO4) is a compound that has been extensively studied due to its interesting properties and potential applications in various fields such as catalysis, photocatalysis, and energy storage. Research has focused on the synthesis, structural characterization, and functional evaluation of CoWO4 in different forms, including nanoparticles, nanostructures, and heterostructures .

Synthesis Analysis

The synthesis of CoWO4 has been achieved through various methods, including hydrothermal synthesis, solution co-precipitation, vapor-solid growth, and chemical precipitation reactions. Hydrothermal synthesis has been used to prepare nanostructures of CoWO4, which were found to belong to the monoclinic crystal system and P2/a space group . Solution co-precipitation followed by heat treatment has been employed to produce both amorphous and crystalline CoWO4 particles . Vapor-solid growth combined with sputtering coating and post-annealing processes has been utilized to fabricate CoWO4-decorated nanowire heterostructures . Chemical precipitation in aqueous ambient has been optimized for the controllable synthesis of CoWO4 nanoparticles .

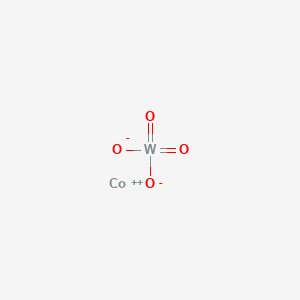

Molecular Structure Analysis

CoWO4 typically crystallizes in a monoclinic wolframite-type structure. The crystal structure and morphology have been characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM). The monoclinic crystal system and P2/a space group have been confirmed for CoWO4 nanostructures . Additionally, a novel heptanuclear cobalt cluster encapsulated in a heteropolyoxotungstate has been reported, demonstrating the versatility of CoWO4 in forming complex structures .

Chemical Reactions Analysis

Cobalt tungstate has been investigated for its catalytic behavior in various chemical reactions. It has shown different catalytic activities in its amorphous and crystalline forms, particularly in electrochemical water oxidation . The compound has also been explored for the electrocatalytic oxidation of borohydride, where morphologically tuned CoWO4 exhibited significant activity . Furthermore, CoWO4 has been used as an adsorbent material for the sorption of cobalt and europium ions from aqueous solutions .

Physical and Chemical Properties Analysis

The electronic properties of CoWO4 have been studied using X-ray photoelectron spectroscopy (XPS), X-ray emission spectroscopy (XES), and X-ray absorption spectroscopy (XAS). These studies have revealed that CoWO4 is close to a stoichiometric composition and that the W 5d- and O 2p-like states contribute significantly to the valence band . The magnetic properties of CoWO4 have also been investigated, showing the presence of ferro- and antiferromagnetic interactions . In terms of photocatalytic properties, CoWO4 has demonstrated increased efficiency in the degradation of water-contaminating organics under visible and UV illumination . Additionally, CoWO4 nanoparticles have shown high performance as supercapacitor electrode materials, with a specific capacitance of 378 F g^-1 . The optical properties, such as band gaps and photoluminescence, have been characterized, indicating potential applications in photocatalytic degradation of dyes under visible light .

Applications De Recherche Scientifique

-

Photocatalysis

- Field : Materials Science

- Application : Cobalt tungstate nanoparticles have been used as a photocatalyst for the degradation of organic compounds .

- Method : The nanoparticles are synthesized via the co-precipitation method using cobalt (II) nitrate hexahydrate and Na2WO4⋅2H2O. Amino acids such as valine, glycine, and alanine are used as capping agents to control the structural characteristics of the nanoparticles .

- Results : The photocatalytic characteristics of the cobalt tungstate nanoparticles were examined by the degradation of methyl orange dye as a water contaminant .

-

Photodegradation of Pollutants

- Field : Environmental Science

- Application : Cobalt tungstate is used in the photodegradation of pollutants .

- Method : A heterojunction photocatalyst, including cobalt tungstate, Ni (OH)2, and reduced graphene oxide (Co/Ni/RGO) is prepared. The photocatalyst is used for the photocatalytic degradation of DR16 under incident visible light irradiation .

- Results : Trapping tests showed that the photogenerated O2•− plays the main role in the photocatalytic process .

-

Scintillation Detectors

-

Laser Hosts

Safety And Hazards

Cobalt tungstate should be handled with care. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . If inhaled, it is recommended to supply fresh air and consult a doctor in case of complaints . In case of eye contact, rinse opened eye for several minutes under running water .

Propriétés

IUPAC Name |

cobalt(2+);dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNIPFWTZXANST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

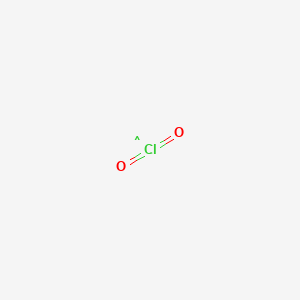

[O-][W](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881411 | |

| Record name | Cobalt tungsten oxide (CoWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt tungstate | |

CAS RN |

10101-58-3 | |

| Record name | Cobalt tungsten oxide (CoWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt tungsten oxide (CoWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.